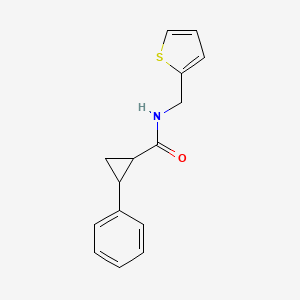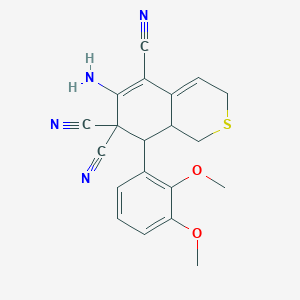![molecular formula C27H28N4O B6140614 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine](/img/structure/B6140614.png)
4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine, also known as DPMP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. DPMP is a piperazine derivative that has been shown to exhibit high affinity and selectivity for the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic and mesocortical pathways of the brain.
作用機序
4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine exerts its pharmacological effects by binding to and activating the dopamine D3 receptor. Activation of the dopamine D3 receptor has been shown to modulate the release of dopamine in the mesolimbic and mesocortical pathways of the brain, which are involved in the regulation of reward, motivation, and cognition. This compound has been shown to increase dopamine release in these pathways, which may underlie its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a number of biochemical and physiological effects in animal models. It has been shown to increase locomotor activity, enhance cognitive function, and reduce drug-seeking behavior in animal models of addiction. This compound has also been shown to exhibit neuroprotective effects in animal models of Parkinson's disease. However, further research is needed to fully elucidate the biochemical and physiological effects of this compound.
実験室実験の利点と制限
4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine has several advantages for use in laboratory experiments. It is a highly selective tool compound that can be used to study the role of the dopamine D3 receptor in various neurological disorders. It is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations for use in laboratory experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its usefulness in long-term studies.
将来の方向性
There are several future directions for research on 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine. One area of future research is to further elucidate the biochemical and physiological effects of this compound in animal models. Another area of future research is to investigate the potential therapeutic effects of this compound in humans. This compound has shown promise as a potential treatment for addiction, schizophrenia, and Parkinson's disease, but further research is needed to determine its safety and efficacy in humans. Additionally, future research could focus on the development of new compounds that target the dopamine D3 receptor, which could have potential applications in the treatment of various neurological disorders.
合成法
4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine can be synthesized using a multistep synthetic route that involves the reaction of 1-methyl-4-phenylpiperazine with diphenylacetonitrile, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 3-chloro-1,2,4-oxadiazole in the presence of a base such as triethylamine. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
科学的研究の応用
4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine has been extensively studied in vitro and in vivo for its potential applications in the field of neuroscience. It has been shown to exhibit high affinity and selectivity for the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic and mesocortical pathways of the brain. This compound has been used as a tool compound to study the role of the dopamine D3 receptor in various neurological disorders such as addiction, schizophrenia, and Parkinson's disease.
特性
IUPAC Name |
3-benzhydryl-5-[(4-methyl-3-phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O/c1-30-17-18-31(19-24(30)21-11-5-2-6-12-21)20-25-28-27(29-32-25)26(22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,24,26H,17-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVSECBBYKNYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1C2=CC=CC=C2)CC3=NC(=NO3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]morpholine](/img/structure/B6140543.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methylethanamine](/img/structure/B6140545.png)
![1-(4-ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B6140556.png)
![N-[4-bromo-3-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B6140565.png)
![3-(2-chlorophenyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6140573.png)

![N-[2-phenyl-2-(1-piperidinyl)ethyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B6140593.png)

![N-(5-chloro-2-methylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6140605.png)
![4-benzyl-1-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperidine](/img/structure/B6140606.png)
![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6140629.png)
![4-hydroxy-3-[7-(3-hydroxy-4-methoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6140634.png)
![methyl 2-[(3-bromo-4-ethoxybenzoyl)amino]benzoate](/img/structure/B6140639.png)
![N-(1-cycloheptyl-3-piperidinyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6140647.png)